2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide
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Overview
Description
2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a piperazine ring substituted with a 2-methylpropanoyl group and an ethyl chain linking to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with 2-methylpropanoyl chloride under basic conditions.
Alkylation: The piperazine intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Amidation: Finally, the alkylated piperazine is reacted with 2-methylpropanoyl chloride to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide: Similar structure but without the 2-methyl group.
2-methyl-N-{2-[4-(2-ethylpropanoyl)piperazin-1-yl]ethyl}propanamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group and the piperazine ring provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-11(2)13(18)15-5-6-16-7-9-17(10-8-16)14(19)12(3)4/h11-12H,5-10H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBVKJFGQREIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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